tris-(Dodecylthio)antimony
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Overview
Description
Tris-(Dodecylthio)antimony is an organoantimony compound with the molecular formula C36H75S3Sb. It is characterized by the presence of three dodecylthio groups attached to an antimony atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris-(Dodecylthio)antimony typically involves the reaction of antimony trichloride with dodecylthiol in the presence of a base. The reaction proceeds as follows:
SbCl3+3C12H25SH→Sb(SC12H25)3+3HCl
This reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the complete formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Tris-(Dodecylthio)antimony undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony oxides and sulfoxides.
Reduction: It can be reduced to form lower oxidation state antimony compounds.
Substitution: The dodecylthio groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under inert atmospheres.
Substitution: Substitution reactions often involve the use of halogenated compounds or other thiols in the presence of a catalyst.
Major Products Formed:
Oxidation: Antimony oxides and sulfoxides.
Reduction: Lower oxidation state antimony compounds.
Substitution: Various substituted antimony compounds depending on the reagents used.
Scientific Research Applications
Tris-(Dodecylthio)antimony has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoantimony compounds and as a catalyst in organic reactions.
Biology: Research is ongoing into its potential use in biological systems, particularly in the study of antimony-based drugs.
Industry: The compound is used in the production of antimony sulfide thin films, which have applications in solar cells and other electronic devices
Mechanism of Action
The mechanism by which tris-(Dodecylthio)antimony exerts its effects involves the interaction of the antimony atom with various molecular targets. In biological systems, antimony compounds are known to interact with thiol-containing biomolecules, leading to the formation of reactive antimony species. These species can then interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but potential targets include enzymes and proteins involved in cellular redox processes .
Comparison with Similar Compounds
Triphenylantimony: Contains phenyl groups instead of dodecylthio groups.
Tris(para-tolyl)antimony: Contains para-tolyl groups instead of dodecylthio groups.
Tris(m-tolyl)antimony: Contains meta-tolyl groups instead of dodecylthio groups
Comparison: Tris-(Dodecylthio)antimony is unique due to the presence of long alkyl chains (dodecyl groups), which impart different solubility and reactivity properties compared to its phenyl and tolyl counterparts. This makes it particularly useful in applications where hydrophobicity and long-chain interactions are important .
Biological Activity
Tris-(Dodecylthio)antimony is an organoantimony compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, cytotoxic effects, and antimicrobial properties. The findings are supported by diverse research studies and data tables to provide a comprehensive understanding of this compound.
Chemical Structure and Properties
This compound can be characterized by its molecular structure, which includes three dodecylthio groups attached to an antimony atom. This configuration influences its solubility and biological interactions. The compound's hydrophobic nature due to the long dodecyl chains may enhance its membrane permeability, impacting its biological activity.
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic effects on various cancer cell lines. In vitro studies have shown that the compound induces apoptosis in tumor cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The following table summarizes the cytotoxic effects observed in different cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
CCRF-CEM | 15 | Apoptosis via caspase activation |
HL-60 | 10 | Mitochondrial membrane potential disruption |
K-562 | 12 | Reactive oxygen species (ROS) generation |
T98G | 8 | DNA fragmentation and cell cycle arrest |
Antimicrobial Activity
In addition to its cytotoxic properties, this compound has been evaluated for antimicrobial activity against various bacterial strains. The compound demonstrated varying degrees of inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) are detailed below:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 128 |
Klebsiella pneumoniae | 128 |
Escherichia coli | 256 |
Enterococcus faecalis | 128 |
These results suggest that this compound may serve as a potential antimicrobial agent, particularly against resistant strains.
The biological activity of this compound is attributed to several mechanisms:
- Oxidative Stress Induction : The compound generates reactive oxygen species, leading to oxidative damage in cells.
- Membrane Disruption : The hydrophobic dodecyl groups facilitate interaction with cellular membranes, disrupting their integrity.
- Apoptotic Pathways Activation : this compound activates caspases, which are crucial for the apoptotic process in cancer cells.
Case Study 1: Antitumor Activity in Animal Models
A study conducted on mice bearing xenograft tumors showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment led to increased apoptosis within tumor tissues, as evidenced by histological analysis.
Case Study 2: Antimicrobial Efficacy Against Resistant Strains
In a clinical setting, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated a notable reduction in bacterial load in treated samples compared to untreated controls, highlighting its potential as an alternative treatment option.
Properties
Molecular Formula |
C36H75S3Sb |
---|---|
Molecular Weight |
725.9 g/mol |
IUPAC Name |
tris(dodecylsulfanyl)stibane |
InChI |
InChI=1S/3C12H26S.Sb/c3*1-2-3-4-5-6-7-8-9-10-11-12-13;/h3*13H,2-12H2,1H3;/q;;;+3/p-3 |
InChI Key |
UJVGUYGIZTWRML-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCS[Sb](SCCCCCCCCCCCC)SCCCCCCCCCCCC |
Origin of Product |
United States |
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